1-Hydroxy-7-methylquinolin-2(1H)-one
Description
1-Hydroxy-7-methylquinolin-2(1H)-one is a quinolinone derivative characterized by a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 7 of its bicyclic aromatic structure (Figure 1). Quinolinones are heterocyclic compounds with a fused benzene and pyridinone ring system, known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
CAS No. |
112590-57-5 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-hydroxy-7-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3 |
InChI Key |
CXURJWXVSCKUKA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=O)N2O |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=O)N2O |
Synonyms |
2(1H)-Quinolinone,1-hydroxy-7-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., fluorine, bromine) show superior antimicrobial efficacy compared to hydroxyl or methoxy derivatives .
- Synthetic Accessibility : Hydroxyl and methoxy groups facilitate functionalization via alkylation or acylation, whereas halogens enable cross-coupling reactions .
- Solubility and Bioavailability : Methyl and methoxy groups improve lipophilicity, enhancing membrane penetration, while hydroxyl groups favor aqueous solubility .
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